molecular formula C26H33NO3 B3997188 3,3,6,6-Tetramethyl-9-(4-propoxyphenyl)-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione

3,3,6,6-Tetramethyl-9-(4-propoxyphenyl)-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione

Cat. No.: B3997188
M. Wt: 407.5 g/mol
InChI Key: BYCRVOIWVPVLKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3,6,6-Tetramethyl-9-(4-propoxyphenyl)-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione is a complex organic compound belonging to the acridine family Acridines are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,6,6-Tetramethyl-9-(4-propoxyphenyl)-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate ketones and aldehydes under acidic or basic conditions, followed by cyclization and reduction steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often employs optimized reaction conditions, including the use of high-pressure reactors and advanced purification techniques to achieve the desired quality and quantity of the compound.

Chemical Reactions Analysis

Types of Reactions

3,3,6,6-Tetramethyl-9-(4-propoxyphenyl)-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into more saturated or reduced forms.

    Substitution: The aromatic ring and other reactive sites allow for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution Reagents: Halogens, nitrating agents, and sulfonating agents are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce more saturated derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

3,3,6,6-Tetramethyl-9-(4-propoxyphenyl)-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for drug discovery and development, particularly in the field of anticancer and antimicrobial agents.

    Medicine: Its potential therapeutic properties are explored for treating various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique structural features.

Mechanism of Action

The mechanism of action of 3,3,6,6-Tetramethyl-9-(4-propoxyphenyl)-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to DNA: Its planar structure allows it to intercalate into DNA, disrupting replication and transcription processes.

    Inhibiting Enzymes: It can inhibit key enzymes involved in cellular processes, leading to cell death or growth inhibition.

    Modulating Signaling Pathways: The compound may affect various signaling pathways, altering cellular responses and functions.

Comparison with Similar Compounds

Similar Compounds

    Acridine Orange: A well-known acridine derivative used as a fluorescent dye and in biological staining.

    Proflavine: Another acridine derivative with antimicrobial properties.

    9-Aminoacridine: Used in research for its DNA-binding properties and potential therapeutic applications.

Uniqueness

3,3,6,6-Tetramethyl-9-(4-propoxyphenyl)-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione stands out due to its unique structural features, such as the presence of multiple methyl groups and a propoxyphenyl moiety

Properties

IUPAC Name

3,3,6,6-tetramethyl-9-(4-propoxyphenyl)-2,4,5,7,9,10-hexahydroacridine-1,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33NO3/c1-6-11-30-17-9-7-16(8-10-17)22-23-18(12-25(2,3)14-20(23)28)27-19-13-26(4,5)15-21(29)24(19)22/h7-10,22,27H,6,11-15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYCRVOIWVPVLKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=C2C(=O)CC(C4)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3,3,6,6-Tetramethyl-9-(4-propoxyphenyl)-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3,3,6,6-Tetramethyl-9-(4-propoxyphenyl)-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione
Reactant of Route 3
3,3,6,6-Tetramethyl-9-(4-propoxyphenyl)-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione
Reactant of Route 4
3,3,6,6-Tetramethyl-9-(4-propoxyphenyl)-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione
Reactant of Route 5
3,3,6,6-Tetramethyl-9-(4-propoxyphenyl)-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione
Reactant of Route 6
Reactant of Route 6
3,3,6,6-Tetramethyl-9-(4-propoxyphenyl)-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione

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